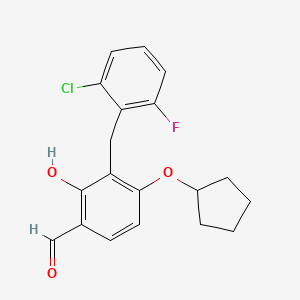

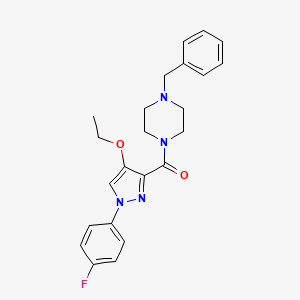

(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in the nucleotides making up DNA and RNA. The purine ring system is present in many biological molecules, including ATP, GTP, cyclic AMP, NADH, and coenzyme A .

Molecular Structure Analysis

The compound contains a purine ring system, which is a bicyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring. It also contains an indoline group, which is a nitrogen-containing cycle .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine and indoline groups, as well as the hydrazinyl and phenethyl groups. The exact reactions it can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of polar groups could influence its solubility in water or other solvents .Scientific Research Applications

Asymmetric 1,3-Dipolar Cycloaddition

The compound can be used in the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines . This process has been achieved with AgOAc/TF-BiphamPhos complexes for the first time . The catalytic system performs well over a broad scope of substrates .

Antitumor Agents

The compound has been used in the design, synthesis, and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents . Some of these compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds exhibited cytotoxicity equal or superior to the positive control PAC-1 .

Cell Cycle and Apoptosis Regulation

The compound has been used in the study of cell cycle and apoptosis regulation . Some representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in the design and development of novel anticancer agents .

Construction of Spirooxindole-Pyrrolidines

The compound has been used in the construction of spirooxindole-pyrrolidines bearing four contiguous stereogenic centers . This has been achieved with AgOAc/TF-BiphamPhos complexes for the first time .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one, followed by the addition of dimethyl malonate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-6-methylpurine", "3-oxo-2-phenethylhydrazonoindolin-2-one", "dimethyl malonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-2H-purine-2,6(3H,7H)-dione.", "Step 2: Addition of dimethyl malonate to the intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding enolate.", "Step 3: Intramolecular cyclization of the enolate to form the final product, (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |

CAS RN |

682776-09-6 |

Product Name |

(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione |

Molecular Formula |

C23H21N7O3 |

Molecular Weight |

443.467 |

IUPAC Name |

8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C23H21N7O3/c1-28-19-18(21(32)29(2)23(28)33)30(13-12-14-8-4-3-5-9-14)22(25-19)27-26-17-15-10-6-7-11-16(15)24-20(17)31/h3-11,24,31H,12-13H2,1-2H3 |

InChI Key |

VYCCFAFRRGNBGU-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)

![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)

![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)